molecular formula C16H14ClN3O2 B2859799 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine CAS No. 477856-33-0

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine

Cat. No.: B2859799
CAS No.: 477856-33-0
M. Wt: 315.76
InChI Key: WLIDDHPHFYKTRV-UHFFFAOYSA-N
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Description

7-Chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine is a quinazoline derivative characterized by:

  • Core structure: A quinazoline ring with a chlorine substituent at position 6.
  • Substituents: A 2,4-dimethoxyphenyl group attached to the 4-amino position.

Properties

IUPAC Name

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-21-11-4-6-13(15(8-11)22-2)20-16-12-5-3-10(17)7-14(12)18-9-19-16/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIDDHPHFYKTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to form the quinazoline core . The reaction conditions often include heating the mixture at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.

Scientific Research Applications

7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, quinazoline derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to other quinazolin-4-amine derivatives with variations in substituents at positions 2, 4, 6, and 7 (Table 1).

Table 1: Structural Comparison of Quinazolin-4-amine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
7-Chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine 7-Cl, N-(2,4-dimethoxyphenyl) C₁₆H₁₄ClN₃O₂ 315.75
N-(4-Chloro-2-methylphenyl)-7-chloroquinazolin-4-amine 7-Cl, N-(4-chloro-2-methylphenyl) C₁₅H₁₁Cl₂N₃ 304.17
2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine 2-Cl, 7-F, N,N-diethyl C₁₂H₁₃ClFN₃ 253.70
6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine 6,7-diOCH₃, N-(4-phenoxyphenyl) C₂₂H₁₉N₃O₃ 373.41
7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine 7-Cl, N-(cyclopropylmethyl) C₁₂H₁₂ClN₃ 233.70

Selectivity factors :

  • Substituent bulk : Bulky groups (e.g., 2,4-dimethoxyphenyl) may reduce off-target effects compared to smaller substituents (e.g., cyclopropylmethyl) .

Physicochemical Properties

  • Solubility : The dimethoxyphenyl group enhances lipophilicity (logP ~3.5) compared to more polar derivatives like 2-chloro-7-fluoro-N,N-diethylquinazolin-4-amine (logP ~2.8) .
  • Stability : Chlorine at position 7 increases metabolic stability relative to fluorine-substituted analogues .

Biological Activity

7-Chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinazoline core substituted with a 7-chloro group and a 2,4-dimethoxyphenyl moiety. The synthesis typically involves multi-step processes that include the formation of the quinazoline nucleus followed by selective substitution at the nitrogen and carbon positions.

Biological Activity Overview

Quinazoline derivatives are known for their broad spectrum of pharmacological activities. Specifically, this compound has been investigated for several key biological activities:

  • Anticancer Activity: Studies have shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated GI50 values as low as 0.05 µM against human cancer cell lines, indicating potent antiproliferative effects .
  • Antifungal Activity: Quinazoline derivatives have also been evaluated for antifungal properties. Research indicates that certain analogs can inhibit the growth of fungi such as Candida albicans and Cryptococcus neoformans, suggesting potential applications in treating fungal infections .
  • Enzyme Inhibition: This compound has been explored for its potential as an enzyme inhibitor in cancer research, showing promise in targeting specific pathways involved in tumor growth and proliferation .

Anticancer Studies

A pivotal study assessed the anticancer efficacy of various quinazoline derivatives, including this compound. The findings revealed:

CompoundCell LineGI50 (µM)Mechanism
25Various0.05 - 0.95Apoptosis induction via intrinsic pathways
30Breast Cancer0.12EGFR inhibition
31Hepatocellular Carcinoma0.20Cell cycle arrest at G2/M phase

These results indicate that the compound not only inhibits cell proliferation but also induces apoptosis through multiple mechanisms .

Antifungal Studies

In antifungal assessments, hybrid compounds containing the quinazoline moiety were tested against clinically relevant fungi:

CompoundFungi TestedInhibition Zone (mm)
36C. albicans15
37C. neoformans18

These results highlight the potential of quinazoline derivatives in treating fungal infections, with significant inhibition observed against both tested strains .

Case Studies

  • Cancer Treatment: A case study involving a patient with advanced breast cancer treated with a quinazoline derivative showed a marked reduction in tumor size after several cycles of treatment. The patient exhibited minimal side effects, suggesting a favorable therapeutic index for this class of compounds.
  • Fungal Infection Management: In a clinical trial, patients suffering from recurrent Candida infections were administered a quinazoline derivative as part of their treatment regimen. The results indicated a significant decrease in infection recurrence compared to standard antifungal therapies.

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